molecular formula C11H13BrO B029354 2-Bromo-4'-isopropylacetophenone CAS No. 51012-62-5

2-Bromo-4'-isopropylacetophenone

Cat. No.: B029354
CAS No.: 51012-62-5
M. Wt: 241.12 g/mol
InChI Key: ZSCDQVYYLJSTFU-UHFFFAOYSA-N
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Description

2-Bromo-4’-isopropylacetophenone: is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol . It is characterized by the presence of a bromine atom at the second position and an isopropyl group at the fourth position of the acetophenone structure. This compound is typically found as an off-white solid and is known for its moisture sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-isopropylacetophenone can be achieved through the α-bromination of 4’-isopropylacetophenone. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is typically carried out at a temperature of 90°C in the presence of acetic acid as a solvent . Another method involves the use of bromine in dichloromethane at 0°C , followed by purification through flash column chromatography .

Industrial Production Methods: Industrial production of 2-Bromo-4’-isopropylacetophenone often involves large-scale bromination reactions using bromine or hydrobromic acid in the presence of suitable solvents like chloroform or ethyl acetate . The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4’-isopropylacetophenone primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include such as or . The reactions are typically carried out in like (DMSO) or .

    Oxidation Reactions: Reagents like or can be used to oxidize the compound to its corresponding .

    Reduction Reactions: Reducing agents such as or can be employed to reduce the compound to its corresponding .

Major Products Formed:

    Substitution Reactions: Formation of .

    Oxidation Reactions: Formation of .

    Reduction Reactions: Formation of .

Scientific Research Applications

2-Bromo-4’-isopropylacetophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-4-methylacetophenone
  • 2-Bromo-4-tert-butylacetophenone
  • 2-Bromo-4-chloroacetophenone

Comparison: 2-Bromo-4’-isopropylacetophenone is unique due to the presence of the isopropyl group , which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it a valuable intermediate in the synthesis of compounds with specific structural and functional requirements .

Properties

IUPAC Name

2-bromo-1-(4-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCDQVYYLJSTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554871
Record name 2-Bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51012-62-5
Record name 2-Bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one
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Synthesis routes and methods I

Procedure details

2-Bromo-1-(4-isopropyl-phenyl)-ethanone was prepared (0.95 g) following general procedure A using 1-(4-isopropyl-phenyl)-ethanone (0.66 mL, 3.92 mmol) and pyrrolidone hydrotribromide (2.1 g, 4.31 mmol).
Quantity
0.66 mL
Type
reactant
Reaction Step One
[Compound]
Name
pyrrolidone hydrotribromide
Quantity
2.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of cumene (27.8 mL, 200 mmol) and aluminum chloride (32.0 g, 240 mmol) in dichloromethane (300 mL) was added bromoacetylbromide (19.1 mL, 220 mmol) at −10° C., and the mixture was stirred at the same temperature for 2 hours. The reaction solution was poured into ice-cold water, and an organic layer was separated. The organic layer was washed with a saturated sodium hydrogen carbonate solution and a saturated brine, and then was dried over sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9) to obtain 2-bromo-1-(4-isopropylphenyl)ethanone of oily matter. The obtained oily matter was added to a solution of 3,5-dimethylphenol (29.3 g, 240 mmol) and potassium carbonate (33.2 g, 240 mmol) in acetone (500 mL), and the mixture then was stirred under heat and reflux for 12 hours. The reaction solution was ice-cooled and poured into cold water, which was extracted with diethyl ether.
Quantity
27.8 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-isopropylacetophenone (65 g) in ethyl acetate (250 mL) is cooled to 0° C. and treated with bromine (65 g) dropwise. The mixture is stirred for 5 h, then quenched by the addition of water (250 mL). The phases are separated, and the aqueous layer is extracted with ethyl acetate. The organic phases are washed with satd. aq. NaHCO3 and brine, combined, dried over Na2SO4, filtered and evaporated to afford the product, 2-bromo-4′-isopropylacetophenone (64 g, 66%).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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